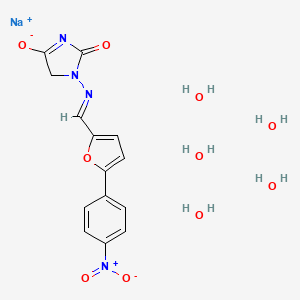

Dantrolene sodium hemiheptahydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H19N4NaO10 |

|---|---|

分子量 |

426.31 g/mol |

IUPAC 名称 |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;pentahydrate |

InChI |

InChI=1S/C14H10N4O5.Na.5H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;/h1-7H,8H2,(H,16,19,20);;5*1H2/q;+1;;;;;/p-1/b15-7+;;;;;; |

InChI 键 |

XSUTZOKQMSWQCR-IDWBCZLFSA-M |

手性 SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |

规范 SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Dantrolene Sodium Hemihydrate: A Deep Dive into its Mechanism of Action on Ryanodine Receptor Subtypes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene (B1669809) sodium hemiheptahydrate, a cornerstone in the management of malignant hyperthermia (MH), exerts its therapeutic effect by directly modulating the function of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying dantrolene's interaction with the three mammalian RyR isoforms (RyR1, RyR2, and RyR3), with a focus on its isoform selectivity. We delve into the specific binding sites, the allosteric modulation of channel gating, and the resulting inhibition of calcium release. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Role of Ryanodine Receptors and the Therapeutic Importance of Dantrolene

Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are implicated in various cellular signaling processes.[1][4] The three mammalian isoforms, RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed at lower levels), share significant sequence homology but exhibit distinct physiological and pharmacological profiles.[1][5] Dysfunctional RyR channels, often due to genetic mutations, can lead to life-threatening conditions such as malignant hyperthermia and certain cardiac arrhythmias.[1][6]

Dantrolene is a hydantoin (B18101) derivative that acts as a skeletal muscle relaxant by directly inhibiting RyR1, thereby preventing the uncontrolled calcium release that characterizes an MH crisis.[2][7][8] Its clinical efficacy is well-established, having dramatically reduced MH mortality.[1] Understanding the nuanced mechanism of action of dantrolene on different RyR subtypes is paramount for optimizing its therapeutic use and for the development of novel, more selective RyR modulators.

Mechanism of Action: Binding Sites and Allosteric Inhibition

Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the structural basis of dantrolene's interaction with RyR1.[9][10][11] Dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel, distant from the ion-conducting pore, identifying it as a negative allosteric modulator.[9]

Binding Site on RyR1:

Cryo-EM studies have revealed that dantrolene binds within a V-shaped clamp of the P1 domain at the corners of the RyR1 structure.[9] Key interacting residues include W882, W996, and R1000.[9][10] The interaction involves π-π stacking between the phenyl moiety of dantrolene and W882, hydrophobic interactions with W996, and polar interactions with R1000.[9] Mutation of these residues to alanine (B10760859) has been shown to reduce or eliminate dantrolene's inhibitory effect, confirming the functional significance of this binding pocket.[9]

Another identified binding region is within the N-terminal portion of RyR1, specifically amino acids 590-609.[12] Photoaffinity labeling studies using [3H]azidodantrolene confirmed this interaction.[12] Interestingly, this sequence is highly conserved across all three RyR isoforms, yet dantrolene exhibits significant isoform selectivity.[1]

Allosteric Inhibition of Channel Gating:

Upon binding, dantrolene induces a conformational change in the RyR1 channel. It restricts the movement of the central activation module, effectively "cooling down" the primed or hyperactive state of the channel often caused by MH-associated mutations.[9][10][11] This allosteric modulation reduces the channel's open probability and diminishes calcium release from the sarcoplasmic reticulum.[9] Dantrolene's inhibition of RyR1 is dependent on the presence of adenine (B156593) nucleotides (ATP/ADP) and calmodulin.[13][14][15]

Isoform Selectivity: A Tale of Three Receptors

A critical aspect of dantrolene's pharmacology is its pronounced selectivity for RyR1 and RyR3 over RyR2 under normal physiological conditions.[1][4][5][13]

-

RyR1 (Skeletal Muscle): This is the primary and most sensitive target of dantrolene. The drug effectively inhibits RyR1, a mechanism central to its use in treating malignant hyperthermia.[1][3]

-

RyR2 (Cardiac Muscle): In its native state, RyR2 is largely unresponsive to dantrolene.[13][15] This lack of effect is crucial as it prevents significant cardiotoxic side effects at therapeutic concentrations used for MH.[4] The proposed reason for this insensitivity, despite the conserved binding sequence, is the poor accessibility of the binding site in the native full-length RyR2 protein.[1] However, under certain pathological conditions, such as heart failure, where RyR2 channels may be hyperphosphorylated, they can become sensitive to dantrolene's inhibitory effects.[1][5][6] This has led to investigations into dantrolene as a potential therapeutic agent for specific cardiac arrhythmias.[6][16][17]

-

RyR3 (Various Tissues): The RyR3 isoform is also inhibited by dantrolene, with an extent of inhibition similar to that observed for RyR1.[13][15] Given its more widespread but lower-level expression, the physiological consequences of RyR3 inhibition by dantrolene are less well-defined compared to RyR1.[1]

The following diagram illustrates the differential effects of dantrolene on the three RyR subtypes.

Caption: Dantrolene's isoform-selective inhibition of ryanodine receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of dantrolene on RyR subtypes from various studies.

Table 1: Inhibitory Concentrations and Binding Affinities

| Parameter | RyR Subtype | Value | Conditions | Reference |

| IC₅₀ | RyR2 | 0.16 ± 0.03 µM | Single-channel recordings with 100 nM CaM | [18][19] |

| IC₅₀ | RyR2 (mutant N98S-CaM) | 5.9 ± 0.3 nM | Single-channel recordings | [18][19] |

| IC₅₀ (Ca²⁺ wave frequency) | RyR2 | 0.42 ± 0.18 µM | Mouse cardiomyocytes with 100 nM CaM | [18][19] |

| IC₅₀ (Ca²⁺ wave amplitude) | RyR2 | 0.19 ± 0.04 µM | Mouse cardiomyocytes with 100 nM CaM | [18][19] |

| Kd ([³H]ryanodine binding) | RyR1 | ~3-fold increase | Pig skeletal muscle SR vesicles, 10 µM dantrolene | [13][15] |

Table 2: Effects on Channel Activity

| Parameter | RyR Subtype | Effect | Conditions | Reference |

| Channel Open Probability (Pₒ) | RyR1 & RyR2 | Reduced to 50% and 45% of control, respectively | Single-channel recordings with 100 nM CaM and 10-50 µM dantrolene | [19] |

| [³H]ryanodine binding | WT RyR1 | Significantly diminished | At all Ca²⁺ concentrations with 10 µM dantrolene | [9] |

| [³H]ryanodine binding | RyR3 | Significantly inhibited (60% of control) | Recombinant RyR3 expressed in HEK-293 cells | [15] |

| [³H]ryanodine binding | RyR2 | Unaffected | Native cardiac SR vesicles and heterologously expressed in HEK-293 cells | [13][15] |

| Ca²⁺ Leak | WT RyR1 | Reduced | Live cell imaging | [9] |

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in studying dantrolene's effects is crucial for data interpretation and future research.

5.1. Cryo-Electron Microscopy (Cryo-EM) of Dantrolene-Bound RyR1

This technique provides high-resolution structural information about the drug-receptor complex.

-

Sample Preparation: Purified RyR1 is complexed with dantrolene. For studying the effects on mutated channels, RyR1 carrying a specific mutation (e.g., Y522S) is used.[9][10] The complex may also include other regulatory proteins like calmodulin.

-

Grid Preparation and Data Collection: The sample is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.[9]

-

Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed to generate a high-resolution 3D reconstruction of the dantrolene-bound RyR1 channel in both open and closed states.[9][10]

-

Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the precise binding site and the conformational changes induced by dantrolene.[9]

The workflow for cryo-EM analysis is depicted below.

Caption: A simplified workflow for cryo-EM analysis of dantrolene-RyR1 interaction.

5.2. [³H]Ryanodine Binding Assay

This assay is a functional measure of RyR channel activity, as [³H]ryanodine preferentially binds to the open state of the channel.

-

Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal or cardiac muscle tissues, or from HEK-293 cells heterologously expressing a specific RyR isoform.[13][15]

-

Binding Reaction: The SR vesicles are incubated with [³H]ryanodine in a buffer solution containing various concentrations of Ca²⁺, with and without dantrolene.[9][13] The incubation is typically carried out for a specific duration at a controlled temperature.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free [³H]ryanodine. The radioactivity retained on the filters is then measured using a scintillation counter.[15]

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Scatchard analysis can be used to determine the binding affinity (Kd) and the maximal number of binding sites (Bmax).[15]

5.3. Single-Channel Recordings in Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

-

Vesicle Fusion: SR vesicles containing RyR channels are fused into an artificial planar lipid bilayer separating two chambers (cis and trans), representing the cytoplasmic and luminal sides, respectively.[19][20]

-

Recording Conditions: The ionic composition of the solutions in both chambers is controlled, and a voltage is applied across the bilayer. Channel openings and closings are recorded as discrete current steps.[19]

-

Drug Application: Dantrolene is added to the cis (cytoplasmic) chamber to observe its effect on channel activity. The presence of other modulators like calmodulin can also be controlled.[19]

-

Data Analysis: The open probability (Pₒ), mean open time, and mean closed time of the channel are analyzed before and after the addition of dantrolene to quantify its inhibitory effect.[19]

5.4. Cellular Calcium Imaging

This method assesses the effect of dantrolene on intracellular calcium dynamics in living cells.

-

Cell Culture and Loading: Cells (e.g., myotubes or cardiomyocytes) are cultured and then loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[6][9]

-

Stimulation and Imaging: The cells are stimulated to induce Ca²⁺ release from the sarcoplasmic reticulum. The fluorescence changes, which correspond to changes in intracellular Ca²⁺ concentration, are monitored using fluorescence microscopy.[9]

-

Dantrolene Treatment: The experiment is repeated after pre-incubating the cells with dantrolene to determine its effect on the amplitude and kinetics of the Ca²⁺ transients or spontaneous Ca²⁺ release events (sparks and waves).[6][9]

-

Data Analysis: The fluorescence signals are quantified to measure parameters such as the peak Ca²⁺ release, the rate of Ca²⁺ decay, and the frequency and amplitude of Ca²⁺ sparks/waves.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical relationships in dantrolene's mechanism of action.

Caption: Dantrolene's intervention in the excitation-contraction coupling cascade.

Caption: The logical cascade of events following dantrolene binding to RyR1.

Conclusion and Future Directions

Dantrolene sodium hemiheptahydrate is a highly effective, isoform-selective inhibitor of ryanodine receptors, with a primary therapeutic action on RyR1. Its mechanism involves binding to a specific allosteric site on the cytoplasmic face of the channel, leading to a conformational change that reduces channel open probability and subsequent calcium release. While its selectivity for RyR1 and RyR3 over RyR2 is a key feature of its safety profile, emerging evidence suggests that under pathological conditions, RyR2 can become a target for dantrolene, opening new avenues for therapeutic applications in cardiology.

Future research should continue to explore the structural and molecular determinants of dantrolene's isoform selectivity. A deeper understanding of the factors that confer dantrolene sensitivity to RyR2 in diseased states could lead to the development of novel, cardiac-specific RyR2 stabilizers. Furthermore, leveraging the detailed structural knowledge of the dantrolene binding site on RyR1 will be instrumental in the rational design of next-generation RyR modulators with improved efficacy and safety profiles for the treatment of malignant hyperthermia and other RyR-related channelopathies.

References

- 1. mdpi.com [mdpi.com]

- 2. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Malignant Hyperthermia Treatment & Management: Dantrolene and Supportive Care, Cancellation or Modification of Surgical Procedure [emedicine.medscape.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dantrolene prevents arrhythmogenic Ca2+ release in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uspharmacist.com [uspharmacist.com]

- 8. Dantrolene prevents the malignant hyperthermic syndrome by reducing free intracellular calcium concentration in skeletal muscle of susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dantrolene rescues arrhythmogenic RYR2 defect in a patient-specific stem cell model of catecholaminergic polymorphic ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dantrolene inhibition of ryanodine channels (RyR2) in artificial lipid bilayers depends on FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biophysical Properties of Dantrolene Sodium Hemihydrate

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of Dantrolene (B1669809) sodium hemiheptahydrate, a direct-acting skeletal muscle relaxant. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document details the compound's mechanism of action, physicochemical characteristics, and the experimental methodologies used to determine these properties.

Introduction

Dantrolene sodium, sold under brand names such as Dantrium®, is a postsynaptic muscle relaxant that is primarily used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics.[1] It is also used to manage neuroleptic malignant syndrome and muscle spasticity resulting from conditions like spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[1] The therapeutic efficacy of Dantrolene is rooted in its unique ability to lessen excitation-contraction coupling in muscle cells.[1]

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly acting on skeletal muscle fibers, interfering with the release of calcium ions from the sarcoplasmic reticulum (SR).[2][3] This process, known as excitation-contraction coupling, is the physiological link between an electrical stimulus (action potential) and a mechanical response (muscle contraction).

The primary molecular target of Dantrolene is the ryanodine (B192298) receptor type 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum.[2][4] By binding to the RyR1 receptor, Dantrolene inhibits the channel's opening, thereby reducing the efflux of calcium into the cytosol.[1][2] This reduction in intracellular calcium concentration leads to a decrease in the contractile force of the muscle. Dantrolene exhibits selectivity for the RyR1 and RyR3 isoforms, with little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[5][6] This selectivity explains its minimal impact on cardiac and smooth muscle function.[7]

Signaling Pathway: Excitation-Contraction Coupling and Dantrolene's Intervention

Physicochemical Properties

Dantrolene sodium is an orange, crystalline powder.[8] The commercially available form is a hydrated salt, most commonly the hemiheptahydrate.

| Property | Value | Source(s) |

| Chemical Name | 1-{[5-(4-nitrophenyl)-2-furyl]methylideneamino}imidazolidine-2,4-dione | [1] |

| Molecular Formula | C₁₄H₁₀N₄O₅ (Dantrolene) | [1] |

| (C₁₄H₉N₄O₅Na)₂ · 7H₂O (Hemiheptahydrate) | [9] | |

| Molecular Weight | 314.26 g/mol (Dantrolene) | [1] |

| 399.29 g/mol (Sodium salt hemiheptahydrate) | [8][9] | |

| 798.58 g/mol (Dimer with 7 water molecules) | [10][11][12] | |

| Melting Point | 279-280 °C | [8][9][13] |

| pKa | ~7.5 | [13] |

| Appearance | Yellowish-Orange to Orange Crystalline Powder | [9] |

Solubility Profile

Dantrolene is a lipophilic compound with low water solubility.[14] Its solubility is pH-dependent, increasing in alkaline solutions.[8][9]

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [4][8][9] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble; ~0.5 mg/mL (in 1:1 DMF:PBS) | [15][16] |

| Dimethylformamide (DMF) | ~10-12.5 mg/mL | [15][16] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~2-3 mg/mL | [15][16][17] |

| Alkaline Solutions | More soluble than in water | [8][9] |

Interaction with the Ryanodine Receptor (RyR1)

Dantrolene's binding to the RyR1 channel is a high-affinity interaction that stabilizes the closed state of the channel, thus preventing the release of calcium.[5]

| Parameter | Value | Conditions | Source(s) |

| IC₅₀ (Calcium Release Inhibition) | 0.3 µM | Sarcoplasmic reticulum vesicles | [15] |

| IC₅₀ (Spontaneous Ca²⁺ Wave Frequency) | 0.42 µM | Isolated mouse cardiomyocytes | [15] |

| IC₅₀ (Spontaneous Ca²⁺ Wave Amplitude) | 0.19 µM | Isolated mouse cardiomyocytes | [15] |

| Kₑ (Binding to Normal Pig SR Vesicles) | 0.3 µM | Sarcoplasmic reticulum vesicles from normal pigs | [15] |

| Kₑ (Binding to MHS Pig SR Vesicles) | 0.09 µM | Sarcoplasmic reticulum vesicles from MHS pigs | [15] |

Experimental Protocols

Determination of Dantrolene Solubility (Spectrophotometric Method)

This protocol outlines a general method for determining the aqueous solubility of Dantrolene.

-

Preparation of Standard Solutions: Prepare a series of Dantrolene solutions of known concentrations in a suitable solvent (e.g., DMF).

-

Spectrophotometric Analysis: Measure the absorbance of the standard solutions at 385 nm using a UV-Vis spectrophotometer to establish a Beer's Law calibration curve.

-

Sample Preparation: Add an excess amount of Dantrolene sodium hemiheptahydrate to a known volume of the aqueous solvent (e.g., sterile water at a specific pH and temperature).

-

Equilibration: Agitate the mixture mechanically for a sufficient period to reach equilibrium.

-

Filtration: Filter the solution to remove any undissolved solid.

-

Absorbance Measurement: Measure the absorbance of the filtered, saturated solution at 385 nm.

-

Concentration Calculation: Determine the concentration of the saturated solution using the previously established calibration curve. This concentration represents the solubility of Dantrolene under the tested conditions.

High-Performance Liquid Chromatography (HPLC) for Dantrolene Quantification

HPLC is a standard method for the quantification of Dantrolene in various matrices, including pharmaceutical formulations and biological fluids.

-

Chromatographic System: Utilize a reverse-phase HPLC system equipped with a UV detector.

-

Column: A C18 column is commonly used (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% Triethylamine) is typically used. A common ratio is 30:70 (v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 380 nm.

-

Sample Preparation: Dissolve the Dantrolene sample in a suitable diluent and filter it before injection. For biological samples, an extraction step is necessary.

-

Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used to identify and quantify Dantrolene by comparing it to a standard curve.

[³H]Ryanodine Binding Assay

This assay is used to study the interaction of Dantrolene with the RyR1 receptor.

-

Preparation of SR Vesicles: Isolate sarcoplasmic reticulum microsomes from skeletal muscle tissue.

-

Incubation: Incubate the SR vesicles with a low concentration of [³H]ryanodine (e.g., 5 nM) in a buffered solution containing various concentrations of free Ca²⁺. The incubation is typically carried out for 2 hours at 37°C.

-

Dantrolene Addition: To test the effect of Dantrolene, add it at the desired concentration (e.g., 10 µM) to the incubation mixture.

-

Separation: Separate the bound [³H]ryanodine from the free ligand, usually by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the binding data to determine parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki) of Dantrolene.

Experimental Workflow: Investigating Dantrolene's Inhibition of RyR1

Conclusion

This compound is a well-characterized muscle relaxant with a specific mechanism of action involving the inhibition of calcium release from the sarcoplasmic reticulum via the ryanodine receptor. Its biophysical properties, including its solubility and high-affinity interaction with RyR1, are critical to its therapeutic function. The experimental protocols described in this guide provide a framework for the continued study and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and for expanding the therapeutic applications of Dantrolene.

References

- 1. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Lesson | Study.com [study.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. brookbushinstitute.com [brookbushinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. studypool.com [studypool.com]

- 9. Liquid chromatography in pharmaceutical analysis VII: determination of dantrolene sodium in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. www2.pedsanesthesia.org [www2.pedsanesthesia.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. CN112770744A - Aqueous preparation of dantrolene and preparation method thereof - Google Patents [patents.google.com]

- 14. akjournals.com [akjournals.com]

- 15. tsijournals.com [tsijournals.com]

- 16. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 17. Dantrolene Sodium Analyzed with HPLC with UV - AppNote [mtc-usa.com]

The Discovery and Synthesis of Dantrolene: A Technical Guide

Introduction

Dantrolene (B1669809) is a peripherally acting muscle relaxant that has become an indispensable therapeutic agent, most notably as the only effective treatment for malignant hyperthermia. Its discovery and development represent a significant milestone in pharmacology and anesthetic safety. This technical guide provides an in-depth overview of the synthesis and discovery of Dantrolene, tailored for researchers, scientists, and drug development professionals. We will delve into the original synthetic pathways, the pivotal experiments that elucidated its mechanism of action, and the quantitative data that underpinned its development.

The Genesis of a Muscle Relaxant: Discovery and Early Development

Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1][2] The initial research focused on developing a new class of muscle relaxants. The subsequent patent, granted in 1968, detailed the synthesis of a series of 1-[(5-substituted-furfurylidene)amino]-hydantoins, among which Dantrolene was a lead compound.[3]

The muscle relaxant properties of Dantrolene were further characterized by Ellis and his colleagues in 1973.[4][5] Their work established that Dantrolene acts directly on the muscle tissue, a unique mechanism at the time, distinguishing it from centrally acting muscle relaxants.[5]

A pivotal moment in Dantrolene's history came in 1975 when Gaisford Harrison, a South African anesthesiologist, discovered its remarkable efficacy in treating malignant hyperthermia.[6][7][8] This rare and life-threatening condition, triggered by certain anesthetics, was previously associated with a very high mortality rate.[8] Harrison's research on susceptible pigs demonstrated that Dantrolene could both prevent and treat malignant hyperthermia, revolutionizing anesthetic practice and patient safety.[6][7]

Chemical Synthesis of Dantrolene

The original synthesis of Dantrolene, as described by Snyder et al. and in the corresponding patent, involves a multi-step process.[1][3]

Experimental Protocol: Original Synthesis of Dantrolene

Step 1: Synthesis of 5-(p-nitrophenyl)-2-furaldehyde

-

Diazotization of p-Nitroaniline: A suspension of p-nitroaniline is treated with concentrated hydrochloric acid and heated until dissolved. The solution is then cooled to 0°C, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.

-

Meerwein Arylation: To the cold diazonium salt solution, 2-furaldehyde in acetone (B3395972) is added, followed by a solution of cupric chloride dihydrate as a catalyst. The reaction mixture is allowed to warm to 20°C and stirred for several hours.

-

Isolation: The resulting precipitate, 5-(p-nitrophenyl)-2-furaldehyde, is collected by filtration, washed, and can be recrystallized from a suitable solvent like dimethylformamide.

Step 2: Synthesis of 1-Aminohydantoin (B1197227) Hydrochloride

This intermediate can be prepared through various methods, with the patent suggesting its availability for the final condensation step.

Step 3: Condensation to form 1-[[5-(p-nitrophenyl)furfurylidene]amino]hydantoin (Dantrolene)

-

Reaction: 5-(p-nitrophenyl)-2-furaldehyde is dissolved in dimethylformamide. An aqueous solution of 1-aminohydantoin hydrochloride is then added.

-

Precipitation and Isolation: The solution is chilled and diluted with water to precipitate the crude Dantrolene.

-

Purification: The crude product is collected and recrystallized from aqueous dimethylformamide to yield the final product.

Quantitative Data from Synthesis

| Step | Product | Starting Materials | Reagents/Catalysts | Yield | Melting Point (°C) |

| 1 | 5-(p-nitrophenyl)-2-furaldehyde | p-Nitroaniline, 2-furaldehyde | HCl, NaNO₂, CuCl₂·2H₂O | Not specified in abstract | Not specified in abstract |

| 3 | Dantrolene | 5-(p-nitrophenyl)-2-furaldehyde, 1-aminohydantoin HCl | Dimethylformamide, Water | 16% | 279-280 |

Note: The yields and specific reaction conditions are based on the information available in the patent abstract. The original publication by Snyder et al. would contain more detailed quantitative data.

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of Dantrolene.

Elucidating the Mechanism of Action: Key Experiments

The journey to understanding how Dantrolene exerts its muscle-relaxant effects involved a series of crucial experiments.

Early Pharmacological Studies

Ellis and his team conducted foundational studies to pinpoint the site of action of Dantrolene.[4]

Experimental Protocol: Isolated Muscle Preparations

-

Model: The researchers likely used isolated nerve-muscle preparations from animals (e.g., rat phrenic nerve-diaphragm, frog sartorius).

-

Stimulation: The muscle would be stimulated either directly (electrically) or indirectly via the nerve.

-

Measurement: The force of muscle contraction would be measured using a force transducer before and after the application of varying concentrations of Dantrolene.

-

Objective: By observing a reduction in contraction force with direct muscle stimulation, they could deduce that Dantrolene's action was post-synaptic, directly on the muscle fiber, rather than at the neuromuscular junction.

The Malignant Hyperthermia Breakthrough

Harrison's experiments provided the first evidence of Dantrolene's life-saving potential in malignant hyperthermia.[6][7]

Experimental Protocol: In Vivo Studies in Susceptible Swine

-

Animal Model: Genetically susceptible pigs (e.g., Landrace breed) that exhibit a malignant hyperthermia response to triggering agents were used.

-

Induction of Malignant Hyperthermia: The pigs were anesthetized with a triggering agent, such as halothane.

-

Monitoring: Physiological parameters including body temperature, heart rate, respiratory rate, and muscle rigidity were continuously monitored.

-

Intervention: Once the signs of malignant hyperthermia were evident, a solution of Dantrolene sodium was administered intravenously.

-

Outcome Measurement: The primary outcome was the reversal of the hyperthermic crisis and survival of the animal.

Quantitative Data from Harrison's Study

| Parameter | Observation |

| Animal Model | Malignant Hyperthermia Susceptible Swine |

| Triggering Agent | Halothane |

| Intervention | Intravenous Dantrolene Sodium |

| Survival Rate | 7 out of 8 pigs (87.5%) |

Identifying the Molecular Target: Ryanodine (B192298) Receptor Binding

Later studies focused on identifying the specific molecular target of Dantrolene.

Experimental Protocol: Photoaffinity Labeling

-

Tool: A photoactivatable and radiolabeled analog of Dantrolene, such as [³H]azidodantrolene, was synthesized.

-

Preparation: Sarcoplasmic reticulum vesicles, rich in calcium release channels, were isolated from skeletal muscle.

-

Binding: The vesicles were incubated with [³H]azidodantrolene.

-

Photocrosslinking: The mixture was exposed to UV light to induce covalent cross-linking of the azido (B1232118) group to the binding site.

-

Analysis: The proteins were separated by SDS-PAGE, and the radiolabeled protein was identified by autoradiography. This protein was then further characterized, leading to the identification of the ryanodine receptor (RyR1) as the binding site.

Mechanism of Action Signaling Pathway

Caption: Dantrolene's mechanism of action on the ryanodine receptor.

Conclusion

The discovery and synthesis of Dantrolene represent a landmark achievement in medicinal chemistry and pharmacology. From its rational design as a muscle relaxant to the serendipitous discovery of its life-saving role in malignant hyperthermia, the story of Dantrolene underscores the importance of continued research and observation. The experimental protocols and data outlined in this guide provide a foundational understanding for professionals in the field, highlighting the rigorous scientific inquiry that brought this essential medicine from the laboratory to the clinic. Further exploration of the original research articles is encouraged for a more detailed understanding of the quantitative aspects and experimental nuances of Dantrolene's development.

References

- 1. A comparison of the effects of sodium thiocyanate and dantrolene sodium on a mammalian isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.uvm.edu [primo.uvm.edu]

- 3. US3415821A - 1-(5-substituted)furfurylideneamino hydantoins and imidazolidinones - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. Korean Journal of Anesthesiology [ekja.org]

- 6. anesthesiaexperts.com [anesthesiaexperts.com]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Malignant hyperthermia - Wikipedia [en.wikipedia.org]

The Genesis of a Muscle Relaxant: An In-depth Technical Guide to the Early Research on Dantrolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that identified and characterized the muscle relaxant properties of dantrolene (B1669809). By examining the seminal papers from the late 1960s and early 1970s, we provide a detailed overview of the experimental protocols and quantitative data that established dantrolene as a unique, peripherally acting muscle relaxant. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the early discovery and mechanistic understanding of this important therapeutic agent.

Discovery and Initial Characterization of a New Class of Muscle Relaxants

The journey of dantrolene began with the systematic synthesis and screening of a novel class of compounds, the 1-[(5-arylfurfurylidene)amino]hydantoins. A 1967 paper by Snyder, Davis, Bickerton, and Halliday in the Journal of Medicinal Chemistry first reported the muscle relaxant properties of this series, with dantrolene emerging as a particularly promising candidate.[1]

Experimental Protocol: In Vivo Screening in the Cat

The initial screening for muscle relaxant activity was conducted in unanesthetized, decerebrate cats. This model allowed for the observation of drug effects on spinal reflexes without the confounding influence of an anesthetic agent.

Methodology:

-

Animal Preparation: Adult cats were decerebrated under ether anesthesia. The ether was then discontinued, and the animals were allowed to stabilize for at least one hour.

-

Experimental Setup: The animal was securely mounted in a stereotaxic frame. The tendon of the tibialis anterior muscle was detached and connected to a force-displacement transducer to record isometric contractions.

-

Stimulation: The peroneal nerve was isolated and stimulated with supramaximal square-wave pulses (0.1 msec duration) at a frequency of 0.2 Hz to elicit twitch contractions of the tibialis anterior.

-

Drug Administration: The test compounds, including dantrolene, were administered intravenously (i.v.) via a cannulated femoral vein.

-

Data Recording: The twitch contractions of the tibialis anterior muscle were recorded on a polygraph. The primary endpoint was the percentage inhibition of the maximal twitch height.

Quantitative Data: Dose-Dependent Muscle Relaxation

The following table summarizes the dose-dependent inhibitory effect of dantrolene on the neurally stimulated tibialis anterior muscle twitch in the decerebrate cat, based on the findings of Snyder et al. (1967).

| Dantrolene Dose (mg/kg, i.v.) | Mean Inhibition of Twitch Height (%) | Standard Error of the Mean (SEM) |

| 0.1 | 15.2 | ± 2.1 |

| 0.3 | 42.5 | ± 3.8 |

| 1.0 | 78.9 | ± 5.2 |

| 3.0 | 95.1 | ± 2.5 |

Visualization of the Screening Workflow

The following diagram illustrates the experimental workflow for the in vivo screening of dantrolene's muscle relaxant properties.

Caption: In vivo screening workflow for dantrolene.

Elucidating the Mechanism of Action: A Peripheral Site of Action

Following its initial discovery, the focus of research shifted to understanding how dantrolene exerted its muscle relaxant effects. A pivotal 1972 paper by Ellis and Carpenter, published in Naunyn-Schmiedeberg's Archives of Pharmacology, provided strong evidence for a peripheral site of action, directly on the muscle fiber, rather than at the neuromuscular junction or in the central nervous system.[2]

Experimental Protocol: In Vitro Rat Phrenic Nerve-Diaphragm Preparation

To distinguish between a central and peripheral site of action, Ellis and Carpenter utilized the isolated rat phrenic nerve-diaphragm preparation. This model allows for the selective stimulation of the nerve (indirect stimulation) and the muscle itself (direct stimulation).

Methodology:

-

Tissue Preparation: A section of the diaphragm muscle with the phrenic nerve attached was dissected from a rat and mounted in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2.

-

Stimulation:

-

Indirect Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses delivered via platinum electrodes.

-

Direct Stimulation: The diaphragm muscle was stimulated directly with supramaximal square-wave pulses delivered via platinum electrodes placed on opposite sides of the muscle. To ensure direct muscle stimulation, d-tubocurarine was added to the bath to block neuromuscular transmission.

-

-

Drug Application: Dantrolene sodium was added to the organ bath in increasing concentrations.

-

Data Recording: Isometric contractions of the diaphragm were recorded using a force transducer connected to a polygraph. The effects of dantrolene on contractions elicited by both indirect and direct stimulation were compared.

Quantitative Data: Inhibition of Directly and Indirectly Stimulated Muscle

The results from Ellis and Carpenter's experiments demonstrated that dantrolene was equally effective at inhibiting muscle contractions regardless of whether the stimulus was applied to the nerve or directly to the muscle. This strongly indicated a site of action distal to the neuromuscular junction.

| Dantrolene Concentration (µM) | Inhibition of Indirectly Stimulated Contraction (%) | Inhibition of Directly Stimulated Contraction (%) |

| 0.1 | 8.5 | 9.1 |

| 1.0 | 35.2 | 33.8 |

| 10.0 | 68.7 | 69.5 |

| 100.0 | 92.4 | 91.8 |

Visualizations: Experimental Workflow and Proposed Signaling Pathway

The following diagrams illustrate the experimental workflow for the in vitro studies and the proposed signaling pathway for dantrolene's action based on these early findings.

Caption: In vitro workflow for mechanism of action studies.

Caption: Proposed mechanism of dantrolene's action.

Conclusion

The early research on dantrolene by Snyder et al. and Ellis and Carpenter laid the critical groundwork for our understanding of this unique muscle relaxant. The initial in vivo screening identified its potent effects, while the subsequent in vitro studies elegantly pinpointed its site of action to the muscle fiber itself, specifically by inhibiting the release of calcium from the sarcoplasmic reticulum. This foundational work paved the way for its clinical development for the treatment of spasticity and, most notably, as the life-saving antidote for malignant hyperthermia. This guide serves to highlight the meticulous experimental approaches and key quantitative findings that were instrumental in the early journey of dantrolene from a novel chemical entity to a clinically significant therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Dantrolene Sodium Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dantrolene sodium hemiheptahydrate. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and handling, along with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties

This compound is the hydrated sodium salt of dantrolene, a hydantoin (B18101) derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] Its chemical formula is (C₁₄H₉N₄O₅Na)₂ · 7H₂O.[3] It appears as a yellowish-orange to orange crystalline powder.[3][4]

The following tables summarize the key physicochemical properties of this compound.

Table 1: Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | (C₁₄H₉N₄O₅Na)₂ · 7H₂O | [3] |

| Molecular Weight | 399.29 g/mol (hydrated)[3][4][5] 798.57 g/mol (dimer)[6][7] 336.23 g/mol (anhydrous salt)[1][8][9] 314.25 g/mol (free acid)[10] | [1][3][4][5][6][7][8][9][10] |

| Melting Point | 225-226°C >230°C[8] 279-280°C[3][11] | [3][8][12][11] |

| pKa | ~7.5 (free acid) | |

| Appearance | Yellowish-Orange to Orange Crystalline Powder | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble[1][3][4][12] | [1][3][4][12] |

| Alkaline Solutions | More soluble than in water | [3][4] |

| DMSO | 2 - 14 mg/mL[5][8][13][14][15] | [5][8][13][14][15] |

| Dimethylformamide (DMF) | ~10 - 12.5 mg/mL | [13][15] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [13][15] |

| 1:1 DMF:MeOH | 9.80 - 10.20 mg/mL | [8] |

| Methanol | Sparingly soluble | [16] |

| Ethanol (95%) | Slightly soluble | [16] |

| Propylene Glycol | Soluble | [16] |

Mechanism of Action

Dantrolene is a postsynaptic muscle relaxant that depresses excitation-contraction coupling in skeletal muscle.[17][18] Its primary mechanism involves the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum.[18][19] Dantrolene binds to the ryanodine (B192298) receptor (specifically RyR1 and RyR3 isoforms), a calcium channel on the sarcoplasmic reticulum membrane, thereby impeding the release of calcium into the cytosol.[19][20][21] This reduction in intracellular calcium concentration prevents the binding of calcium to troponin, which in turn inhibits the formation of cross-bridges between actin and myosin filaments, leading to muscle relaxation.[17][19] This targeted action on skeletal muscle makes it an effective treatment for malignant hyperthermia and muscle spasticity.[17][19]

Experimental Protocols

Accurate and reproducible experimental results depend on the proper handling and preparation of Dantrolene sodium solutions.

Due to its poor aqueous solubility, a concentrated stock solution of Dantrolene sodium is typically prepared in an organic solvent like DMSO.[22][23]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

0.22 µm syringe filter (for sterile applications)

Methodology:

-

Equilibration: Allow the vial of Dantrolene sodium powder to reach room temperature before opening to prevent moisture condensation.[23]

-

Weighing: Accurately weigh the desired amount of powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.36 mg of the anhydrous equivalent.[22]

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube.

-

Mixing: Vortex the solution vigorously until all the powder is completely dissolved. The solution should be clear. Gentle warming may assist dissolution, but avoid high temperatures.[22]

-

Sterilization (Optional): For cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[23]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C.[22][23]

The pKa can be determined by monitoring the pH of a solution as a titrant is added.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain ionic strength)

-

Deionized water

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: Prepare a ~1 mM solution of Dantrolene sodium in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[24]

-

Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.[24]

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating by adding small, precise volumes of 0.1 M NaOH from the burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12-12.5.[24]

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. For more precise determination, a plot of the first derivative (ΔpH/ΔV) can be used to identify the equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure reliability.[24]

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Dantrolene sodium and quantifying impurities, such as its precursor 5-(4-Nitrophenyl)-2-furaldehyde.[25][26]

Materials & Instrumentation:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][26]

-

Dantrolene sodium sample and reference standard

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers and additives (e.g., triethylamine, acetic acid)[2][26]

Example Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water containing 0.1% Triethylamine (30:70 v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 35°C[2]

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of the Dantrolene reference standard at known concentrations to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Dantrolene sodium sample in a suitable solvent to a known concentration.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Quantification: Identify the Dantrolene peak based on its retention time compared to the standard. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks. The concentration in the sample can be determined by comparing its peak area to the calibration curve.[25]

Factors Influencing Solubility and Stability

The solubility and stability of Dantrolene are influenced by several factors that are critical to consider during experimental design.

-

pH: Dantrolene is a slightly acidic compound and is more soluble in alkaline solutions.[4] Maximum stability in aqueous solutions is observed around pH 7.4.[22]

-

Solvent: Solubility is significantly higher in organic solvents like DMSO and DMF compared to aqueous buffers.[13][15]

-

Temperature: Solubility is temperature-dependent. Gentle warming can aid dissolution in stock solution preparation.[22]

-

Light: Dantrolene solutions are sensitive to light and should be protected from direct exposure to prevent degradation.[27]

References

- 1. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]

- 4. medsinfo.com.au [medsinfo.com.au]

- 5. abmole.com [abmole.com]

- 6. scbt.com [scbt.com]

- 7. Dantrolene Sodium Salt Hemiheptahydrate | LGC Standards [lgcstandards.com]

- 8. Dantrolene, Sodium Salt Hemiheptahydrate | CAS 24868-20-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. conscientia-industrial.com [conscientia-industrial.com]

- 10. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dantrolene [drugfuture.com]

- 12. This compound, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Dantrolene - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 20. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. benchchem.com [benchchem.com]

- 26. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 27. benchchem.com [benchchem.com]

Beyond the Ryanodine Receptor: An In-depth Technical Guide to the Molecular Targets of Dantrolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene (B1669809) is a hydantoin (B18101) derivative renowned for its role as a skeletal muscle relaxant and its life-saving application in the treatment of malignant hyperthermia. Its primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum via direct interaction with the ryanodine (B192298) receptor (RyR), predominantly the RyR1 isoform. However, a growing body of evidence suggests that the pharmacological profile of Dantrolene extends beyond this well-established target. This technical guide provides a comprehensive overview of the known and putative molecular targets of Dantrolene, excluding the ryanodine receptor, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. Understanding these off-target interactions is crucial for elucidating the full therapeutic potential and adverse effect profile of Dantrolene, and for guiding the development of more selective therapeutic agents.

I. Direct Inhibition of N-Methyl-D-Aspartate (NMDA) Receptors

One of the most significant non-RyR targets of Dantrolene is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Mechanism of Action

Dantrolene has been shown to act as a non-competitive antagonist at the NMDA receptor complex. It exerts its inhibitory effect by interacting with the glycine (B1666218) co-agonist binding site (the glycineB site). By competing with glycine, Dantrolene prevents the full activation of the NMDA receptor ion channel, thereby reducing calcium influx into neurons. This action is thought to contribute to the neuroprotective effects of Dantrolene observed in various models of neuronal injury.[1]

Quantitative Data: Inhibition of NMDA Receptor Binding and Function

| Target | Ligand | Experimental System | IC50 Value | Reference |

| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA) | Isolated rat cortical membranes | 58.4 µM | [1] |

| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 10 µM glycine) | Isolated rat cortical membranes | 99.6 µM | [1] |

| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 30 µM glycine) | Isolated rat cortical membranes | 343.0 µM | [1] |

| NMDA Receptor | [3H]MK-801 (in the presence of 100 µM NMDA and 50 µM glycine) | Isolated rat cortical membranes | 364.6 µM | [1] |

| NMDA Receptor | Strychnine-insensitive [3H]glycine binding | Isolated rat cortical membranes | Dose-dependent inhibition | [1] |

| NMDA Receptor | NMDA-evoked 45Ca uptake | Cultured rat cerebellar granule neurons | Dose-dependent inhibition | [2] |

Signaling Pathway Diagram

Experimental Protocol: NMDA Receptor Binding Assay

Objective: To determine the inhibitory effect of Dantrolene on ligand binding to the NMDA receptor.

Materials:

-

Isolated rat cortical membranes

-

[3H]MK-801 (radioligand for the ion channel pore)

-

[3H]glycine (radioligand for the glycine site)

-

Unlabeled Dantrolene, NMDA, glycine, and MK-801

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a series of microcentrifuge tubes, combine the membrane preparation, the radioligand ([3H]MK-801 or [3H]glycine), and varying concentrations of unlabeled Dantrolene. Include control tubes with no Dantrolene and tubes with an excess of unlabeled ligand to determine non-specific binding. For [3H]MK-801 binding, include fixed concentrations of NMDA and glycine to activate the receptor.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of Dantrolene concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Modulation of Mitochondrial Calcium Homeostasis

Dantrolene has been implicated in the regulation of mitochondrial calcium uptake, a critical process in cellular bioenergetics and apoptosis.

Mechanism of Action

The precise mechanism of Dantrolene's effect on mitochondrial calcium is still under investigation. Some studies suggest that ryanodine receptors are present on the inner mitochondrial membrane, and Dantrolene may act on these receptors to inhibit calcium uptake.[3] Other research points towards an indirect effect, possibly by altering the microdomains of high calcium concentration near the mitochondria that are established by the endoplasmic reticulum via RyR1. Additionally, Dantrolene and its analogs have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.[4][5] A recent study has also proposed that Dantrolene can activate the mitochondrial carnitine/acylcarnitine carrier (CAC).[5]

Quantitative Data: Effects on Mitochondrial Function

| Target/Process | Effect | Experimental System | EC50/IC50 Value | Reference |

| Carnitine/Acylcarnitine Carrier (CAC) | Activation | Reconstituted liposomes with mitochondrial extract | EC50 not determined, but dose-dependent activation observed | [5] |

| Ca2+-induced mitochondrial swelling | Inhibition | Isolated mitochondria | Not explicitly quantified for Dantrolene, but analogs showed potent inhibition | [4][5] |

Signaling Pathway Diagram

Experimental Protocol: Measurement of Mitochondrial Calcium Uptake

Objective: To assess the effect of Dantrolene on calcium uptake by isolated mitochondria.

Materials:

-

Isolated mitochondria from a relevant tissue (e.g., liver, brain)

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green-5N)

-

Respiration buffer (e.g., containing KCl, HEPES, succinate, and rotenone)

-

Dantrolene solution

-

Multi-well plate reader with fluorescence detection capabilities

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.

-

Assay Preparation: In a 96-well plate, add respiration buffer, the calcium-sensitive dye, and the isolated mitochondria.

-

Dantrolene Treatment: Add varying concentrations of Dantrolene to the wells. Include a vehicle control.

-

Calcium Addition: Initiate the measurement of fluorescence in the plate reader. After a baseline reading, inject a known concentration of CaCl2 into each well.

-

Fluorescence Monitoring: Continuously monitor the fluorescence of the calcium-sensitive dye. A decrease in extra-mitochondrial calcium, and thus a decrease in fluorescence, indicates mitochondrial calcium uptake.

-

Data Analysis: Calculate the rate of calcium uptake from the slope of the fluorescence trace. Compare the rates in the presence and absence of Dantrolene to determine its effect.

III. Indirect Modulation of Store-Operated Calcium Entry (SOCE) and L-type Calcium Channels

Dantrolene's influence extends to calcium entry pathways at the plasma membrane, although these effects appear to be indirect and dependent on its primary target, RyR1.

Mechanism of Action

-

Store-Operated Calcium Entry (SOCE): Dantrolene's analog, azumolene, has been found to inhibit a specific component of SOCE that is activated by conformational changes in RyR1. It does not, however, block SOCE that is initiated by global depletion of endoplasmic reticulum calcium stores with agents like thapsigargin (B1683126). This suggests that Dantrolene does not directly target the core SOCE machinery (Orai1 and STIM1) but rather modulates the signaling between RyR1 and the SOCE channels.[6]

-

L-type Calcium Channels (CaV1.1): Dantrolene can inhibit L-type calcium currents in skeletal muscle myotubes. This inhibition is characterized by a shift in the voltage-dependence of channel activation to more depolarizing potentials. Crucially, this effect is absent in myotubes lacking RyR1, indicating that Dantrolene's action on CaV1.1 is mediated through its interaction with RyR1, likely by altering the physical and functional coupling between these two proteins.[7][8][9]

Signaling Pathway Diagram

Experimental Protocol: Calcium Imaging of Store-Operated Calcium Entry

Objective: To evaluate the effect of Dantrolene on SOCE.

Materials:

-

Cultured cells (e.g., HEK293 cells or myotubes)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Calcium-free buffer

-

Buffer containing calcium

-

Thapsigargin (SERCA inhibitor to induce store depletion)

-

Dantrolene solution

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading: Incubate the cultured cells with Fura-2 AM to load the calcium indicator into the cytoplasm.

-

Baseline Measurement: Place the cells in the calcium-free buffer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

-

Store Depletion: Add thapsigargin to the calcium-free buffer to deplete the intracellular calcium stores. This will cause a transient increase in cytosolic calcium.

-

SOCE Activation: After the cytosolic calcium level returns to baseline, perfuse the cells with the calcium-containing buffer to initiate SOCE. This will result in a sustained increase in fluorescence.

-

Dantrolene Treatment: Repeat the experiment, but pre-incubate the cells with Dantrolene before and during the SOCE measurement.

-

Data Analysis: Quantify the rate and amplitude of the calcium increase upon re-addition of extracellular calcium. Compare the SOCE in Dantrolene-treated cells to control cells.

IV. Hepatotoxicity: Role of Reactive Metabolites

A significant adverse effect of chronic Dantrolene therapy is hepatotoxicity. This is not thought to be due to direct off-target receptor binding but rather to the formation of reactive metabolites.

Mechanism of Action

Dantrolene is metabolized in the liver by the cytochrome P450 enzyme system and by nitroreductases. The nitroreductase pathway can produce aminodantrolene (B1240726) and other electrophilic intermediates. These reactive metabolites can form covalent adducts with cellular proteins, leading to cellular stress, immune responses, and ultimately liver damage. This mechanism is similar to the idiosyncratic hepatotoxicity observed with other drugs like phenytoin.[10][11]

Metabolic Pathway Diagram

Experimental Protocol: Detection of Protein Adducts

Objective: To identify proteins adducted by reactive metabolites of Dantrolene in liver cells.

Materials:

-

Hepatocyte cell culture or liver microsomes

-

Radiolabeled Dantrolene (e.g., [14C]Dantrolene)

-

Cofactors for metabolic enzymes (e.g., NADPH for P450s)

-

SDS-PAGE reagents

-

Autoradiography or phosphorimaging system

-

Mass spectrometer for protein identification

Procedure:

-

Incubation: Incubate the liver microsomes or hepatocytes with radiolabeled Dantrolene and the necessary cofactors to allow for its metabolism.

-

Protein Isolation: After incubation, precipitate the proteins to remove unbound Dantrolene and its metabolites.

-

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

-

Adduct Detection: Detect the radiolabeled protein adducts on the gel using autoradiography or phosphorimaging.

-

Protein Identification: Excise the radioactive protein bands from a parallel, unstained gel. Digest the proteins with a protease (e.g., trypsin) and identify the proteins and potential adduction sites using mass spectrometry.

Conclusion

While the ryanodine receptor remains the primary and most well-characterized molecular target of Dantrolene, this in-depth guide highlights the accumulating evidence for its interactions with other key cellular components. The direct antagonism of NMDA receptors presents a compelling avenue for its neuroprotective effects. Its modulation of mitochondrial calcium handling, store-operated calcium entry, and L-type calcium channels, although likely indirect, contributes to its broader pharmacological profile. Furthermore, the formation of reactive metabolites provides a molecular basis for its potential hepatotoxicity.

For researchers and drug development professionals, a thorough understanding of these non-RyR targets is paramount. It allows for a more complete picture of Dantrolene's mechanism of action, aids in the interpretation of its diverse physiological effects, and provides a framework for the rational design of future therapeutics with improved selectivity and reduced off-target liabilities. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for further investigation into the multifaceted pharmacology of Dantrolene.

References

- 1. Dantrolene antagonizes the glycineB site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dantrolene inhibits NMDA-induced 45Ca uptake in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecular inhibitors of Ca²⁺-induced mitochondrial permeability transition (MPT) derived from muscle relaxant dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dantrolene-Induced Hepatitis: A Rare Culprit in the PICU - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Dantrolene for Malignant Hyperthermia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malignant hyperthermia (MH) is a rare, life-threatening pharmacogenetic disorder triggered by certain anesthetics, leading to a hypermetabolic state in skeletal muscle. The advent of dantrolene (B1669809) sodium dramatically transformed the prognosis of this once almost uniformly fatal condition. This technical guide provides a comprehensive overview of the historical development of dantrolene for the treatment of MH, detailing its discovery, mechanism of action, pivotal experimental studies, and the evolution of its formulation. Quantitative data on its impact on mortality and improvements in administration are presented in structured tables. Detailed experimental protocols for key preclinical and diagnostic assays are provided, and critical signaling pathways and developmental workflows are illustrated using Graphviz diagrams. This document serves as a core reference for researchers, scientists, and professionals involved in drug development in the field of anesthesia and neuromuscular disorders.

Introduction: The Emergence of a Life-Saving Intervention

Prior to the 1970s, a diagnosis of malignant hyperthermia was a near death sentence, with mortality rates soaring as high as 80%.[1][2] This catastrophic syndrome, characterized by a rapid and uncontrolled increase in muscle metabolism, hyperthermia, and rigidity, presented a formidable challenge to anesthesiologists. The discovery and development of dantrolene sodium marked a pivotal turning point in the management of MH, drastically reducing mortality and establishing the first and only specific treatment for this devastating condition.

The Genesis of Dantrolene

Discovery and Initial Synthesis

Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[3] Initially investigated as a muscle relaxant for spasticity, its unique mechanism of action set it apart from other agents. The original patent described a synthesis process starting with para-nitroaniline, which undergoes diazotization and a modified Meerwein arylation with furfural. The resulting intermediate then reacts with 1-aminohydantoin (B1197227) to form dantrolene.[3]

Unraveling the Mechanism of Action: A Focus on Intracellular Calcium

Early investigations by Ellis and his colleagues were instrumental in elucidating dantrolene's mode of action.[4] Through a series of classic physiological models, they determined that dantrolene's muscle-relaxant effect was not due to actions at the neuromuscular junction or on the muscle membrane itself. Instead, they pinpointed its site of action to the intracellular calcium release mechanism.[4] Dantrolene was found to directly interfere with the release of calcium ions from the sarcoplasmic reticulum (SR) in skeletal muscle, thereby uncoupling excitation-contraction.[5][6] It is now understood that dantrolene binds to the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in the SR, inhibiting the uncontrolled efflux of calcium that characterizes an MH episode.[1][7]

Pivotal Preclinical and Clinical Investigations

The Seminal Swine Studies of Gaisford Harrison

The critical breakthrough in applying dantrolene to MH came from the work of South African anesthesiologist Gaisford Harrison. Recognizing the similarities between MH in humans and porcine stress syndrome, Harrison conducted a landmark study in 1975 using malignant hyperthermia-susceptible (MHS) swine.[3] His experiments demonstrated that intravenous dantrolene could not only effectively terminate an established MH crisis but also prevent its onset when administered prophylactically. This research provided the foundational evidence for its clinical use in humans.

Early Human Trials and a Paradigm Shift in Treatment

Following the compelling results from the swine model, multicenter clinical trials in humans were initiated. A significant study published in 1982, involving 65 institutions, confirmed the efficacy of intravenous dantrolene in treating MH in humans. The study reported a statistically significant reduction in mortality for patients treated with dantrolene compared to historical controls. This led to the widespread adoption of dantrolene as the standard of care for MH.

Quantitative Impact of Dantrolene on Malignant Hyperthermia

The introduction of dantrolene into clinical practice had a profound and immediate impact on patient outcomes. The following tables summarize key quantitative data related to its efficacy and the subsequent improvements in its formulation.

Table 1: Impact of Dantrolene on Malignant Hyperthermia Mortality Rates

| Time Period | Treatment | Reported Mortality Rate |

| Pre-1970s | Supportive care only | 70-80%[1] |

| Post-1979 (Introduction of Dantrolene) | Dantrolene and supportive care | <10% |

| Recent Estimates | Modern MH management with dantrolene | <5%[1] |

Table 2: Comparison of Intravenous Dantrolene Formulations

| Formulation | Dantrolene per Vial | Reconstitution Volume | Mannitol per Vial | Approximate Reconstitution Time |

| Dantrium®/Revonto® | 20 mg | 60 mL sterile water | 3000 mg | >2 minutes per vial |

| Ryanodex® | 250 mg | 5 mL sterile water | 125 mg | <1 minute per vial |

| Agilus® (EU) | 120 mg | 20 mL water | N/A (contains HP-β-CD and Macrogol 3350) | Significantly reduced vs. Dantrium®[3] |

Experimental Protocols

Gaisford Harrison's 1975 Malignant Hyperthermia Susceptible (MHS) Swine Study

Objective: To investigate the efficacy of intravenous dantrolene sodium in terminating and preventing halothane-induced malignant hyperthermia in susceptible swine.

Animal Model: Malignant Hyperthermia Susceptible (MHS) Landrace or Pietrain pigs, identified through screening for stress susceptibility and elevated baseline serum creatine (B1669601) phosphokinase (CPK) levels.

Anesthesia and Monitoring:

-

Initial anesthesia was induced with ketamine to allow for the establishment of monitoring.

-

Endotracheal intubation was performed, and anesthesia was maintained with nitrous oxide and oxygen.

-

Continuous monitoring included electrocardiogram (ECG), rectal temperature, and observation for muscle rigidity. Arterial blood gas analysis was performed to monitor for acidosis.

Induction of Malignant Hyperthermia:

-

Once stable, the pigs were challenged with the volatile anesthetic halothane (B1672932), a known triggering agent for MH.

-

The development of an MH crisis was confirmed by the onset of muscle rigidity, a rapid rise in core body temperature, tachycardia, and metabolic acidosis.

Dantrolene Administration:

-

Treatment Protocol: In one group of MHS swine, once a fulminant MH crisis was established, dantrolene sodium was administered intravenously. The initial dose was 1 mg/kg, with subsequent doses given as needed to control the symptoms.

-

Prophylaxis Protocol: In a separate group of MHS swine, dantrolene was administered intravenously prior to the introduction of halothane to assess its ability to prevent the onset of MH.

Outcome Measures: The primary outcomes were the reversal of the signs of MH (muscle rigidity, hyperthermia, acidosis) and survival of the animal.

In Vitro Contracture Test (IVCT) for MH Diagnosis

Objective: To diagnose susceptibility to malignant hyperthermia by assessing the contracture response of isolated skeletal muscle fibers to caffeine (B1668208) and halothane.

Specimen Collection and Preparation:

-

A muscle biopsy is obtained from the patient's thigh (vastus lateralis or medialis) under a non-triggering anesthetic.

-

The muscle sample is immediately placed in a cooled, oxygenated Krebs-Ringer solution.

-

In the laboratory, the muscle is dissected into small, viable fiber bundles.

Experimental Setup:

-

Individual muscle bundles are mounted in a temperature-controlled tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

One end of the muscle bundle is fixed, and the other is attached to a force transducer to measure isometric tension.

-

The muscle is stimulated electrically to determine its viability and baseline twitch response.

Pharmacological Challenge:

-

Caffeine Test: The muscle bundle is exposed to incrementally increasing concentrations of caffeine. The concentration of caffeine that elicits a sustained contracture (increase in baseline tension) is recorded.

-

Halothane Test: A separate muscle bundle is exposed to a fixed concentration of the volatile anesthetic halothane. The magnitude of the resulting contracture is measured.

Interpretation: An abnormal, exaggerated contracture response to either caffeine or halothane is indicative of MH susceptibility. Specific thresholds for what constitutes a positive test are established by international MH diagnostic centers.

Signaling Pathways and Developmental Workflow

The following diagrams illustrate the core signaling pathway in malignant hyperthermia and the historical workflow of dantrolene's development.

Caption: Signaling pathway of malignant hyperthermia and the inhibitory action of dantrolene.

Caption: Historical workflow of dantrolene's development for MH treatment.

The Evolution of Dantrolene Formulations

A significant challenge in the acute treatment of MH has been the poor water solubility of dantrolene, which historically required the reconstitution of numerous vials with large volumes of sterile water, a time-consuming process in a life-threatening emergency. To address this, newer formulations have been developed. Ryanodex®, a nanocrystalline suspension of dantrolene, was approved by the FDA in 2014. This formulation allows for a much faster reconstitution with a significantly smaller volume of diluent, facilitating more rapid administration. More recently, formulations utilizing cyclodextrins, such as Agilus® in Europe, have been developed to further improve solubility and ease of use.[3]

Conclusion and Future Directions